molecular formula C14H11N5O3 B2982983 N-(1,3-Benzodioxol-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2380190-00-9

N-(1,3-Benzodioxol-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2982983
CAS No.: 2380190-00-9
M. Wt: 297.274
InChI Key: GDAOSABVMIWXEX-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a complex organic compound characterized by its unique molecular structure. This compound features a benzodioxole group, a pyrimidin-4-amine moiety, and a 3-methyl-1,2,4-oxadiazol-5-yl group. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Benzodioxol-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the benzodioxole and pyrimidin-4-amine precursors. These precursors are then coupled using specific reaction conditions, such as palladium-catalyzed cross-coupling reactions, to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is being evaluated for its therapeutic potential. It may be used in the development of new treatments for various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N-(1,3-Benzodioxol-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • N-(1,3-Benzodioxol-5-yl)-N'- (3-chlorophenyl)urea

  • N-(1,3-Benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide

  • Dipentylone (N-methylpentylone)

Uniqueness: N-(1,3-Benzodioxol-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties compared to similar compounds. Its specific structure allows for unique interactions and applications in various fields.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its diverse applications and unique properties make it a valuable compound for further exploration and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3/c1-8-17-14(22-19-8)10-5-15-6-16-13(10)18-9-2-3-11-12(4-9)21-7-20-11/h2-6H,7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAOSABVMIWXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN=C2NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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